6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine
Description
Properties
IUPAC Name |
6-phenyl-3-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4S/c1-3-7-14(8-4-1)15-13-17-16(19-18-15)21-12-11-20-9-5-2-6-10-20/h1,3-4,7-8,13H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSBSARGMATNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine typically involves the reaction of 6-phenyl-1,2,4-triazine with 2-(1-piperidinyl)ethylthiol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazine derivatives with new functional groups replacing the piperidinyl group.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine are centered around its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study Reference | Findings |
|---|---|
| Demonstrated cytotoxic effects on breast cancer cell lines. | |
| Inhibition of tumor growth in vivo models. |
Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems. Some derivatives have been studied for their effects on neurological disorders such as schizophrenia and depression. The piperidine moiety is particularly relevant as it is known to enhance the binding affinity to certain receptors involved in these conditions.
| Study Reference | Findings |
|---|---|
| Showed promise as a muscarinic receptor antagonist. | |
| Potential for modulation of dopaminergic pathways. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazine core followed by functionalization with the piperidine sulfanyl group. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Synthetic Pathways
- Formation of Triazine Core : Utilizing hydrazine derivatives and phenyl compounds.
- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution reactions.
Toxicology and Safety Profiles
Understanding the safety profile of this compound is critical for its application in therapeutics. Preliminary toxicity studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary.
| Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models. |
| Mutagenicity | No significant mutagenic effects noted in preliminary assays. |
Mechanism of Action
The mechanism of action of 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazine and piperidinyl groups. These interactions can modulate biological pathways, leading to the observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-((2-oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine: Similar structure but with additional phenyl groups.
Phenampromid: Contains a piperidinyl group but differs in the rest of the structure.
Nitroazolo-[5,1-c][1,2,4]triazines: A family of antiviral compounds with a triazine core.
Uniqueness
6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a piperidinyl ethylthio group makes it a versatile compound for various applications.
Biological Activity
6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the triazine class and features a phenyl group and a piperidine moiety linked through a sulfanyl group. Its molecular formula is with a molecular weight of approximately 316.42 g/mol.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focusing on similar triazine derivatives demonstrated inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial properties due to its structural similarities .
Anticancer Potential
Several studies have explored the anticancer potential of triazine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These effects are often attributed to the ability of triazines to induce apoptosis and inhibit cell proliferation .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Induces apoptosis |
| Study B | HeLa | 10 | Inhibits cell proliferation |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Similar triazine derivatives have been reported to inhibit enzymes involved in cancer progression and inflammation. For example, inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, which could suggest a similar mechanism for this compound .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : Triazines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The presence of the piperidine moiety may enhance binding to target enzymes, leading to inhibition.
Case Studies
- Antimicrobial Efficacy : In a laboratory study assessing various triazine compounds against E. coli and S. aureus, it was found that certain modifications in the piperidine structure enhanced antibacterial activity significantly .
- Cytotoxicity in Cancer Models : A recent investigation evaluated the cytotoxic effects of related triazines on lung cancer cells, revealing that specific substitutions could lead to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 6-Phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,2,4-triazine, and how can they be methodologically addressed?
- Answer: Synthesis of triazine derivatives often requires precise control of reaction conditions. For example, solvent-free methods (e.g., interactions between nitriles and guanidine derivatives) minimize side reactions and improve yields . One-pot synthesis strategies, such as cotrimerization of aromatic nitriles with guanidine, can simplify multi-step processes . Key challenges include regioselectivity in sulfanyl group attachment and purification of intermediates. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment .
Q. How can the molecular structure of this compound be rigorously validated?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for analogous triazine derivatives (e.g., 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine) . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy for verifying proton environments and mass spectrometry (MS) for molecular weight validation .
Q. What experimental protocols are recommended for assessing stability under varying pH conditions?
- Answer: Conduct accelerated stability studies using buffer solutions across a pH range (e.g., 1.2–9.0) at 37°C. Monitor degradation via UV-Vis spectroscopy and liquid chromatography–mass spectrometry (LC-MS) to identify breakdown products . Include controls for oxidative and photolytic degradation .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound?
- Answer: Density functional theory (DFT) calculations can optimize the molecule’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity . Molecular docking studies against target proteins (e.g., kinases or receptors) using software like AutoDock Vina can elucidate binding affinities . Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer: Discrepancies often arise from assay variability (e.g., cell line differences or incubation times). Standardize protocols using guidelines like OECD Test No. 439 for in vitro assays . Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects or impurity profiles) . Replicate experiments under controlled conditions with triplicate measurements .
Q. How can the environmental fate of this compound be modeled in long-term ecological studies?
- Answer: Use compartmental models (e.g., EQC or SimpleBox) to simulate distribution in air, water, and soil based on physical-chemical properties (log P, solubility, etc.) . Incorporate biodegradation data from OECD 301 tests and photolysis rates from sunlight exposure experiments . Validate models with field sampling in controlled ecosystems .
Methodological Considerations
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- Answer: Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity for impurity profiling . Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts .
Q. How should researchers design dose-response studies to evaluate cytotoxicity?
- Answer: Use a logarithmic concentration range (e.g., 0.1–100 µM) and include positive controls (e.g., cisplatin for apoptosis). Employ cell viability assays (MTT or resazurin) with triplicate wells and statistical validation (ANOVA with post-hoc tests) . Account for solvent cytotoxicity by including vehicle-only controls .
Q. What statistical frameworks are appropriate for analyzing synergistic effects in combination therapies?
- Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Use isobolograms to visualize synergism or antagonism . Validate results with Bliss independence or Loewe additivity models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
